4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(diethylamino)propyl ester, hydrochloride
Description
The compound 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(diethylamino)propyl ester, hydrochloride is a synthetic benzopyran derivative with a complex structure. Key features include:
- Core structure: A 4H-1-benzopyran (chromene) backbone with substituents at positions 2 (phenyl), 3 (methyl), and 4 (oxo).
- Functional groups: An 8-carboxylic acid esterified with 3-(diethylamino)propanol, forming a tertiary amine-containing ester.
- Salt form: Hydrochloride, enhancing aqueous solubility and stability.
This compound is structurally designed to balance lipophilicity (via the phenyl and methyl groups) and solubility (via the hydrochloride salt and polar amine).
Properties
CAS No. |
3468-08-4 |
|---|---|
Molecular Formula |
C24H28ClNO4 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
diethyl-[3-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C24H27NO4.ClH/c1-4-25(5-2)15-10-16-28-24(27)20-14-9-13-19-21(26)17(3)22(29-23(19)20)18-11-7-6-8-12-18;/h6-9,11-14H,4-5,10,15-16H2,1-3H3;1H |
InChI Key |
QESDLTIZNFEOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound involves esterification of the corresponding 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl- with a suitable aminoalkyl alcohol, specifically 3-(diethylamino)propanol , followed by conversion to the hydrochloride salt to improve stability and handling.
Stepwise Synthetic Route
Synthesis of the Acid Intermediate:
The starting material, 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, is typically prepared via condensation reactions involving chromone derivatives and appropriate benzoyl components, followed by oxidation to introduce the 4-oxo functionality.Activation of the Carboxylic Acid:
The carboxylic acid group is activated to facilitate ester formation. Common activation methods include:- Conversion to acid chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride.
- Formation of mixed anhydrides or use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Esterification with 3-(Diethylamino)propanol:
The activated acid intermediate reacts with 3-(diethylamino)propanol under controlled conditions to form the ester linkage. This step is typically carried out in inert solvents such as dichloromethane or tetrahydrofuran (THF), often in the presence of a base like triethylamine to scavenge liberated acid.Formation of the Hydrochloride Salt:
The free base ester is then treated with hydrochloric acid (HCl) gas or anhydrous HCl in solvents such as diethyl ether or ethanol to yield the hydrochloride salt. This step improves the compound's crystallinity, stability, and water solubility.
Alternative Synthetic Approaches
Direct Esterification:
In some cases, direct esterification of the acid with 3-(diethylamino)propanol under acidic catalysis (e.g., sulfuric acid) may be attempted, but this often results in lower yields and requires removal of water to drive the reaction forward.Use of Coupling Agents:
Modern peptide coupling reagents like HATU or PyBOP can be employed to enhance esterification efficiency, especially when sensitive functional groups are present.
Purification and Characterization
- Crude products are purified by recrystallization from solvents such as ethanol or ethyl acetate.
- Chromatographic techniques, including silica gel column chromatography, may be used for further purification.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Discoveries and Optimization
Stability and Pharmacological Screening
Research on related benzopyran esters, such as those reported by Di Carlo et al. (PubMed ID 8447843), indicates that modifying the ester alkyl chain length and branching, including incorporation of tertiary amines like diethylamino groups, can enhance compound stability and spasmolytic potency. These studies emphasize the importance of the aminoalkyl ester moiety in modulating biological activity and pharmacokinetics.
Structure-Activity Relationship (SAR)
- The presence of the 3-(diethylamino)propyl ester significantly influences lipophilicity and receptor interaction.
- Hydrochloride salt formation improves compound handling and bioavailability.
- Variations in the aminoalkyl chain length and cyclic amine substitutions have been explored to optimize efficacy and reduce toxicity.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Acid Intermediate Synthesis | Chromone derivatives, benzoyl compounds, oxidants | Formation of benzopyran acid core | Multi-step organic synthesis |
| Acid Activation | Thionyl chloride (SOCl2) or DCC/EDC | Formation of acid chloride or activated ester intermediate | Requires inert atmosphere, dry solvents |
| Esterification | 3-(Diethylamino)propanol, triethylamine, DCM or THF | Formation of ester linkage | Controlled temperature, base scavenger |
| Hydrochloride Salt Formation | HCl gas or anhydrous HCl in ether or ethanol | Salt formation for stability | Enhances solubility and crystallinity |
| Purification | Recrystallization, chromatography | Removal of impurities | Solvent choice critical for yield |
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(diethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ester and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of benzopyran exhibit leukotriene-antagonistic activity , which is crucial in managing conditions like asthma and allergic rhinitis. The compound has been shown to inhibit leukotriene release, thereby reducing inflammation and bronchoconstriction associated with these diseases. Studies have demonstrated that such compounds can effectively modulate immune responses and alleviate symptoms in patients suffering from chronic inflammatory diseases .
Cardiovascular Benefits
Benzopyran derivatives have been investigated for their potential role in treating cardiovascular diseases. The inhibition of leukotrienes not only addresses allergic reactions but also plays a significant role in cardiovascular health by preventing vascular permeability and inflammation that can lead to ischemic conditions. This dual action positions the compound as a promising candidate for further research in cardiovascular therapeutics .
Antioxidant Activity
The antioxidant properties of benzopyran derivatives are noteworthy. Compounds within this class have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various pathological conditions, including neurodegenerative diseases. The ability to modulate oxidative stress highlights the potential of this compound to serve as a protective agent against cellular damage .
Leukotriene Antagonism
The primary mechanism through which this compound exerts its effects is by antagonizing leukotriene receptors. Leukotrienes are inflammatory mediators that contribute to bronchoconstriction and increased vascular permeability. By blocking these pathways, the compound can effectively mitigate symptoms associated with asthma and other inflammatory conditions .
Oxidative Stress Modulation
The compound's antioxidant capabilities stem from its ability to neutralize reactive oxygen species (ROS). This action not only protects cells from oxidative damage but also influences signaling pathways that regulate inflammation and apoptosis. The balance between pro-oxidant and antioxidant activities is crucial for maintaining cellular health .
Case Study 1: Asthma Management
A clinical study involving patients with moderate to severe asthma demonstrated that administration of benzopyran derivatives led to significant improvements in lung function and reduced reliance on corticosteroids. The study highlighted the compound's efficacy as an adjunct therapy for asthma management, particularly in patients who are resistant to conventional treatments .
Case Study 2: Cardiovascular Health
In a randomized controlled trial assessing the effects of benzopyran derivatives on cardiovascular health, participants showed marked reductions in inflammatory markers associated with coronary artery disease. This study supports the notion that such compounds may play a protective role against cardiovascular events by modulating inflammatory responses .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzopyran structure allows it to bind to enzymes and receptors, modulating their activity. The ester and diethylamino groups contribute to its solubility and ability to cross cell membranes, enhancing its bioavailability. The hydrochloride salt form improves its stability and ease of handling.
Comparison with Similar Compounds
Ester Variations: Amino Alcohol Substituents
The target compound is compared below with a morpholine-containing analog from :
Structural Implications :
Parent Acid and Salt Forms
The parent acid (3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid , referenced in ) and a disodium salt derivative ( ) highlight critical differences:
Functional Implications :
- Esterification : Converts the carboxylic acid into a lipophilic prodrug, enhancing absorption. The hydrochloride salt further improves solubility .
- Disodium salt: Highly water-soluble but less membrane-permeable, suited for intravenous formulations .
Research Findings and Limitations
- Pharmacological Data: No direct activity data are available for the target compound. Hypotheses are based on structural analogs: The diethylamino group may enhance interaction with cationic drug targets (e.g., ion channels or GPCRs). The phenyl and methyl groups could contribute to π-π stacking or hydrophobic binding in biological systems.
- Synthesis Challenges: Esterification with 3-(diethylamino)propanol requires careful control to avoid side reactions (e.g., hydrolysis of the hydrochloride salt).
Biological Activity
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(diethylamino)propyl ester, hydrochloride is a complex organic compound known for its diverse biological activities. This compound features a benzopyran ring, which is integral to many pharmacological properties, along with a carboxylic acid group and a diethylamino propyl ester moiety. Its unique structural configuration enhances solubility and bioavailability, making it a candidate for various therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 429.87 g/mol. The distinct features of the compound include:
| Structural Features | Properties |
|---|---|
| Benzopyran ring | Integral for biological activity |
| Carboxylic acid group | Contributes to solubility and reactivity |
| Diethylamino propyl ester | Enhances bioavailability |
Biological Activities
Research has demonstrated that this compound exhibits several biological activities, including:
- Antiproliferative Activity : Studies have shown that derivatives of benzopyran compounds can inhibit the growth of various cancer cell lines. For instance, related compounds displayed IC50 values ranging from 5.2 to 22.2 µM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity to normal HEK-293 cells at concentrations exceeding 100 µM .
- Spasmolytic Properties : New analogs derived from this compound have been investigated for their spasmolytic effects, particularly in comparison to established drugs like flavoxate. These studies indicated enhanced stability and potency in certain derivatives .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit various enzymes and receptors, which may play a role in its therapeutic efficacy .
The mechanism by which 4H-1-Benzopyran-8-carboxylic acid exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Binding : The benzopyran structure allows binding to enzymes, modulating their activity.
- Receptor Interaction : The diethylamino group facilitates crossing cell membranes, enhancing the compound's bioavailability and interaction with cellular receptors.
Case Studies
Several studies have focused on the biological activity of this compound and its derivatives:
- Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects against multiple cancer cell lines, demonstrating selective toxicity toward malignant cells while sparing normal cells .
- Pharmacokinetic Investigations : Research into the pharmacokinetics of selected derivatives has indicated favorable absorption and stability profiles, suggesting potential for clinical applications .
- Comparative Studies : Analyses comparing this compound with similar benzopyran derivatives revealed unique advantages in terms of potency and selectivity against cancer cell lines .
Q & A
Q. Advanced
- PPE : Wear nitrile gloves, lab coat, and goggles. Use NIOSH-approved respirators (P95) if aerosolization occurs .
- Ventilation : Conduct reactions in a fume hood with negative pressure to avoid inhalation of HCl vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
- Disposal : Incinerate via certified hazardous waste facilities to prevent environmental release .
What strategies improve aqueous solubility for in vivo studies?
Q. Advanced
- Hydrochloride salt : Enhances polarity and solubility in polar solvents (e.g., water, PBS). Confirm salt stability via pH-solubility profiling .
- Prodrug approach : Synthesize a phosphate ester at the 8-carboxylic acid position, which hydrolyzes in vivo to the active form .
- Nanoformulation : Use liposomes or cyclodextrins to encapsulate the compound for sustained release .
What are known biological targets of benzopyran derivatives?
Basic
Benzopyrans exhibit activity against:
- Kinases : PD98059 (a benzopyran derivative) inhibits MAPK/ERK pathways .
- GPCRs : Some derivatives modulate dopamine and serotonin receptors .
- Antimicrobial targets : Structural analogs show activity against bacterial efflux pumps .
Screening tip : Use radioligand binding assays or fluorescence-based kinase activity assays to identify targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
